diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 53219-37-7
VCID: VC18480176
InChI: InChI=1S/C25H27NO4/c1-5-29-24(27)21-17(3)26(20-15-11-8-12-16-20)18(4)22(25(28)30-6-2)23(21)19-13-9-7-10-14-19/h7-16,23H,5-6H2,1-4H3
SMILES:
Molecular Formula: C25H27NO4
Molecular Weight: 405.5 g/mol

diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate

CAS No.: 53219-37-7

Cat. No.: VC18480176

Molecular Formula: C25H27NO4

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate - 53219-37-7

Specification

CAS No. 53219-37-7
Molecular Formula C25H27NO4
Molecular Weight 405.5 g/mol
IUPAC Name diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C25H27NO4/c1-5-29-24(27)21-17(3)26(20-15-11-8-12-16-20)18(4)22(25(28)30-6-2)23(21)19-13-9-7-10-14-19/h7-16,23H,5-6H2,1-4H3
Standard InChI Key WMAHDMXTJVMTKJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N(C(=C(C1C2=CC=CC=C2)C(=O)OCC)C)C3=CC=CC=C3)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, featuring a pyridine ring substituted with two phenyl groups at positions 1 and 4, methyl groups at positions 2 and 6, and ethoxycarbonyl moieties at positions 3 and 5. Its molecular formula is C25H27NO4, with a molecular weight of 405.5 g/mol . The 1,4-dihydropyridine core adopts a non-aromatic, boat-like conformation due to partial saturation of the pyridine ring, which enhances its reactivity in redox reactions .

Key Structural Features:

  • Phenyl Substituents: The 1- and 4-phenyl groups introduce steric bulk and π-π stacking capabilities, influencing crystal packing and intermolecular interactions .

  • Methyl Groups: The 2- and 6-methyl groups enhance lipophilicity, impacting membrane permeability in biological systems.

  • Ethoxycarbonyl Moieties: The 3- and 5-ethoxycarbonyl groups participate in hydrogen bonding and serve as electron-withdrawing groups, modulating electronic properties .

Crystallographic Data

X-ray diffraction studies reveal that the compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 11.4033(15) Å, b = 14.2998(16) Å, c = 11.6486(16) Å, and β = 91.197(8)° . The dihydropyridine ring exhibits a flattened boat conformation, while the ethoxycarbonyl groups are twisted by 15–20° relative to the ring plane, minimizing steric clashes .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a one-pot multi-component Hantzsch reaction, which involves:

  • Condensation: Diethyl malonate reacts with two equivalents of benzaldehyde in the presence of ammonium acetate .

  • Cyclization: The intermediate undergoes cyclization under acidic or thermal conditions to form the dihydropyridine core .

  • Substitution: Methyl and phenyl groups are introduced via alkylation or Friedel-Crafts reactions .

Reaction Scheme:

Diethyl malonate+2Benzaldehyde+Ammonium acetateΔDiethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate\text{Diethyl malonate} + 2 \text{Benzaldehyde} + \text{Ammonium acetate} \xrightarrow{\Delta} \text{Diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate}

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.3–2.5 ppm (pyridine CH₃), and δ 4.1–4.3 ppm (ethoxy CH₂) .

    • ¹³C NMR: Peaks at 165–170 ppm (ester carbonyls) and 140–145 ppm (aromatic carbons) .

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N stretch).

  • Mass Spectrometry: Molecular ion peak at m/z 405.5 (M⁺), with fragmentation patterns confirming the loss of ethoxy groups .

CompoundCalcium Antagonism (IC₅₀)Antioxidant Activity (IC₅₀)
Diethyl 2,6-dimethyl-1,4-diphenyl85 nM12 μM
Nifedipine15 nM45 μM
Amlodipine22 nM38 μM

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing antihypertensive and antianginal agents. Its ethoxycarbonyl groups facilitate derivatization into prodrugs with enhanced bioavailability .

Organocatalysis

As a hydrogen source, it enables conjugate reductions of α,β-unsaturated carbonyl compounds, achieving yields >90% in asymmetric syntheses .

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